
15N Monobromobimane
Overview
Description
15N Monobromobimane is a heterocyclic compound and a bimane dye used extensively in biochemistry. It is known for its ability to alkylate thiol groups, displacing bromine and adding a fluorescent tag to the thiol. This property makes it a valuable reagent in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
15N Monobromobimane is synthesized from 3,4-dimethyl-2-pyrazolin-5-one, a condensation product of ethyl 2-methylacetoacetate with hydrazine. The process involves chlorination followed by basic treatment with aqueous potassium carbonate under heterogeneous conditions. The major product, syn-bimane, is then selectively brominated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is light-sensitive and should be stored in refrigerated conditions, protected from light .
Chemical Reactions Analysis
Types of Reactions
15N Monobromobimane primarily undergoes substitution reactions. It reacts with thiol groups to form fluorescent adducts. This reaction is of second-order and is dependent on pH. The compound can also undergo bromination and chlorination reactions .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as glutathione and cysteine. The reactions typically occur under physiological conditions, with pH around 7.4 .
Major Products Formed
The major products formed from reactions with this compound are fluorescent thiol adducts. These products are stable and can be detected using fluorescence spectroscopy .
Scientific Research Applications
15N Monobromobimane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 15N Monobromobimane involves its ability to alkylate thiol groups. The bromine atom is displaced by the thiol group, forming a stable thioether bond. This reaction results in the formation of a fluorescent product, which can be detected using fluorescence spectroscopy. The molecular targets of this compound are thiol-containing compounds and proteins .
Comparison with Similar Compounds
15N Monobromobimane is unique due to its high reactivity with thiol groups and its ability to form stable fluorescent products. Similar compounds include:
Monochlorobimane: Another bimane dye that reacts with thiols but has different spectral properties.
Dibromobimane: A compound with two bromine atoms, offering different reactivity and applications.
mFluor 510: A fluorescent dye with similar spectral properties but different chemical structure.
ThiolTrace Violet 500: Another thiol-specific fluorescent dye with different excitation and emission properties.
This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
7-(bromomethyl)-1,2,6-trimethyl(1,2-15N2)pyrazolo[1,2-a](1,2-15N2)pyrazole-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3/i12+1,13+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEWZZJEDQVLOP-ULRYTFMMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15N]2C(=C(C(=O)[15N]2C1=O)C)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-83-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


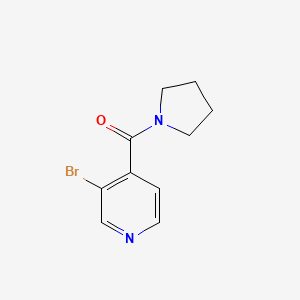

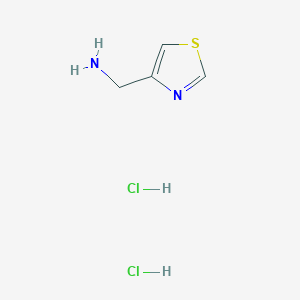

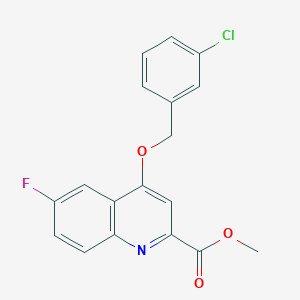
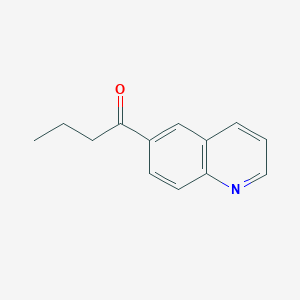
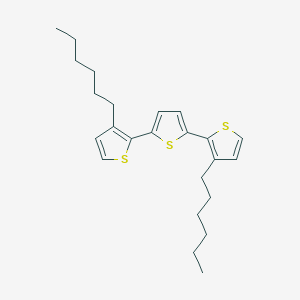
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)
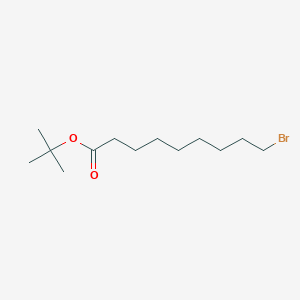


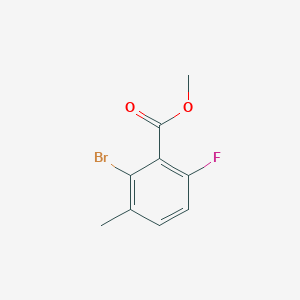
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)
